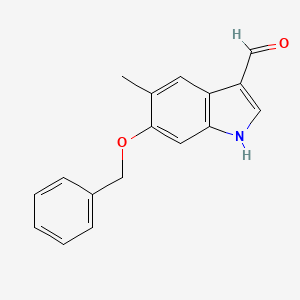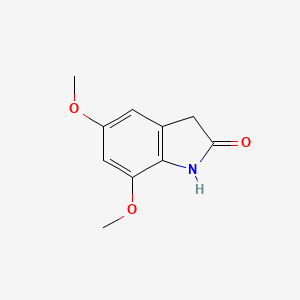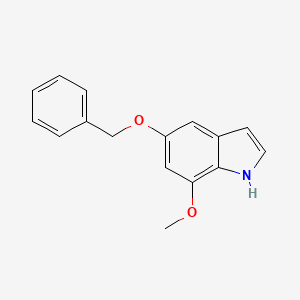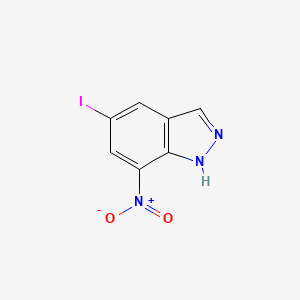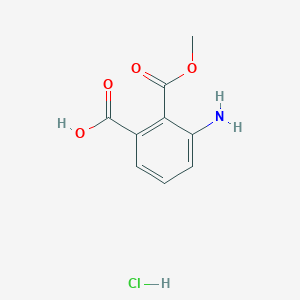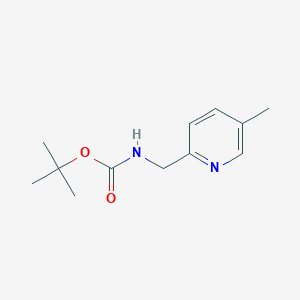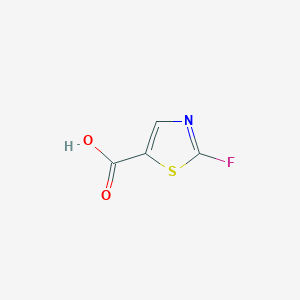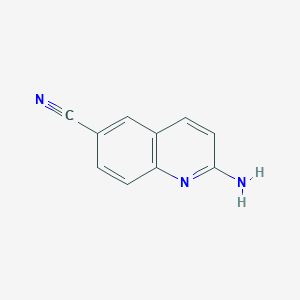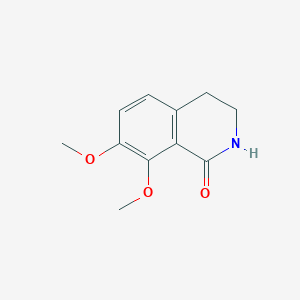
7,8-Dimethoxy-3,4-dihydro-2H-isoquinolin-1-one
Overview
Description
7,8-Dimethoxy-3,4-dihydro-2H-isoquinolin-1-one, also known as FGIN-1-27, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of isoquinolines, which are organic compounds that are widely used in medicinal chemistry. FGIN-1-27 has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research applications.
Mechanism of Action
The exact mechanism of action of 7,8-Dimethoxy-3,4-dihydro-2H-isoquinolin-1-one is not fully understood, but it is believed to act as a partial agonist at the dopamine D2 receptor and a full agonist at the serotonin 5-HT1A receptor. It has also been shown to modulate the activity of the glutamate N-methyl-D-aspartate (NMDA) receptor. These interactions with neurotransmitter systems in the brain are thought to underlie the pharmacological effects of this compound.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects in preclinical studies. It has been shown to increase dopamine and serotonin release in the brain, as well as modulate the activity of the NMDA receptor. This compound has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. These effects suggest that this compound may have neuroprotective and neurotrophic properties.
Advantages and Limitations for Lab Experiments
7,8-Dimethoxy-3,4-dihydro-2H-isoquinolin-1-one has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in high yields and purity. It has also been extensively studied for its pharmacological effects, making it a well-characterized compound for use in research applications. However, there are some limitations to the use of this compound in laboratory experiments. It has relatively low potency compared to other compounds that target the same neurotransmitter systems, which may limit its usefulness in certain applications. Additionally, the exact mechanism of action of this compound is not fully understood, which may make it challenging to interpret experimental results.
Future Directions
There are several future directions for research on 7,8-Dimethoxy-3,4-dihydro-2H-isoquinolin-1-one. One potential avenue of research is to further investigate its pharmacological effects and mechanism of action. This could involve studies using animal models of neuropsychiatric disorders to determine the therapeutic potential of this compound. Another direction for research is to explore the use of this compound in combination with other compounds to enhance its pharmacological effects. Additionally, there is potential for the development of derivatives of this compound that have improved potency and selectivity for specific neurotransmitter systems. Overall, this compound is a promising compound for further research in the field of neuroscience.
Scientific Research Applications
7,8-Dimethoxy-3,4-dihydro-2H-isoquinolin-1-one has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been found to exhibit a range of pharmacological effects, including antipsychotic, antidepressant, and anxiolytic properties. This compound has been shown to interact with various neurotransmitter systems in the brain, including the dopamine, serotonin, and glutamate systems, making it a promising candidate for the treatment of various neuropsychiatric disorders.
properties
IUPAC Name |
7,8-dimethoxy-3,4-dihydro-2H-isoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-14-8-4-3-7-5-6-12-11(13)9(7)10(8)15-2/h3-4H,5-6H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSCMDMJLDTYPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CCNC2=O)C=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




